Dioctanoyl phosphatidic acid sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

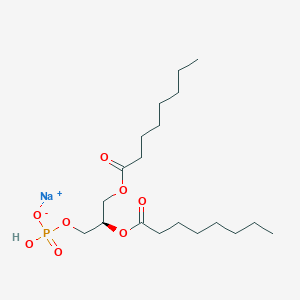

Dioctanoyl phosphatidic acid sodium salt is a synthetic phospholipid derivative. It is a sodium salt form of dioctanoyl phosphatidic acid, which is a type of phosphatidic acid with two octanoyl (eight-carbon) fatty acid chains. This compound is often used in biochemical and biophysical research due to its unique properties and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dioctanoyl phosphatidic acid sodium salt can be synthesized through the esterification of glycerol-3-phosphate with octanoic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds between the glycerol backbone and the fatty acid chains. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Dioctanoyl phosphatidic acid sodium salt undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol-3-phosphate and octanoic acid.

Oxidation: The fatty acid chains can undergo oxidation reactions, leading to the formation of shorter-chain fatty acids and other oxidation products.

Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Hydrolysis: Glycerol-3-phosphate and octanoic acid.

Oxidation: Shorter-chain fatty acids and oxidation products.

Substitution: Phosphatidic acid derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

DOPAS is extensively used in biochemical research due to its ability to influence cellular processes. Key applications include:

-

Cell Signaling Studies :

- DOPAS acts as a second messenger in various signaling pathways, particularly those involving phospholipase D (PLD). It mimics natural substrates, thereby modulating enzyme activities and downstream signaling events such as the mechanistic target of rapamycin (mTOR) pathway.

-

Cell Proliferation and Differentiation :

- Research has demonstrated that DOPAS can enhance the proliferation of neural stem/precursor cells (NSCs). It has been shown to influence actin dynamics, which are crucial for cell movement and shape.

-

Lipid Metabolism Studies :

- DOPAS is utilized to study lipid metabolism by interacting with various enzymes involved in lipid synthesis and degradation. Its role in modulating the activity of enzymes like phospholipase D provides insights into lipid signaling mechanisms.

- Model Compound for Membrane Dynamics :

Pharmaceutical Applications

DOPAS shows potential in pharmaceutical development due to its biological activities:

- Drug Delivery Systems :

-

Therapeutic Investigations :

- Studies are ongoing to explore the therapeutic potential of DOPAS in treating diseases related to cell signaling dysregulation, such as cancer and metabolic disorders.

Biotechnology Applications

In biotechnology, DOPAS serves as a valuable tool for various applications:

- Protein Biology :

- Biochemical Assays :

Case Study 1: Neural Stem Cell Proliferation

A study demonstrated that treatment with DOPAS significantly increased NSC proliferation by activating mTORC1 signaling pathways. This was evidenced by enhanced expression levels of downstream effectors like p70S6K1 and 4E-BP1, which are critical for protein synthesis.

Case Study 2: Actin Dynamics Modulation

Research involving Arabidopsis thaliana showed that DOPAS influences actin filament dynamics under salt stress conditions. This highlights its role in cellular responses to environmental stressors through modulation of cytoskeletal structures.

Mecanismo De Acción

Dioctanoyl phosphatidic acid sodium salt exerts its effects primarily through its role as a lipid second messenger. It can activate various signaling pathways by interacting with specific molecular targets, such as protein kinases and phosphatases. One of the key pathways involves the activation of the mammalian target of rapamycin (mTOR), which regulates cell growth and metabolism. The compound can also modulate the activity of other enzymes involved in lipid metabolism and cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

Dioleoyl phosphatidic acid sodium salt: Similar structure but with longer fatty acid chains (18 carbons).

Dipalmitoyl phosphatidic acid sodium salt: Contains 16-carbon fatty acid chains.

Dilinoleoyl phosphatidic acid sodium salt: Contains polyunsaturated fatty acid chains.

Uniqueness

Dioctanoyl phosphatidic acid sodium salt is unique due to its shorter fatty acid chains, which confer distinct physical and chemical properties. These properties make it particularly useful for studying the behavior of phospholipids in various environments and for developing specialized lipid-based applications.

Actividad Biológica

Dioctanoyl phosphatidic acid sodium salt (DOPA) is a synthetic phospholipid analog of naturally occurring phosphatidic acids, primarily involved in lipid signaling and cellular processes. This compound has garnered attention due to its significant biological activities, particularly in cell signaling, membrane dynamics, and potential therapeutic applications. This article explores the biological activity of DOPA, highlighting its mechanisms of action, effects on various cell types, and relevant research findings.

Overview of this compound

- Chemical Structure : DOPA consists of two octanoyl chains (C8:0) esterified to a glycerol backbone with a phosphate group, resulting in a molecular formula of C19H36O8PNa and a molecular weight of approximately 446.45 g/mol.

- Solubility : The sodium salt form enhances its solubility in water, making it suitable for various biological applications.

DOPA primarily interacts with the enzyme phospholipase D (PLD), mimicking natural substrates such as phosphatidylcholine. This interaction triggers several downstream signaling pathways:

- Phospholipase D Pathway : DOPA activates PLD, leading to the production of phosphatidic acid (PA), which is crucial for various cellular functions including cell proliferation and survival.

- Signal Transduction : As a second messenger, DOPA influences key signaling pathways such as the mechanistic target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism .

Cellular Effects

DOPA has been shown to affect various cellular processes:

- Cell Proliferation : Studies indicate that DOPA can enhance the proliferation of neural stem/precursor cells by modulating actin filament dynamics.

- Gene Expression : It influences gene expression related to cell survival and apoptosis. For instance, it has been used to attenuate hypoxia-inducible factor-1α (HIF-1α) induction in specific cellular models.

Applications in Research

DOPA's unique properties make it valuable in several research contexts:

| Field | Application |

|---|---|

| Chemistry | Model compound for studying phosphatidic acid behavior in chemical reactions |

| Biology | Investigating cell membrane dynamics and lipid signaling pathways |

| Medicine | Potential role in modulating cellular processes such as proliferation and apoptosis |

| Industry | Development of lipid-based drug delivery systems |

Case Studies

-

Neural Stem Cell Proliferation :

- Research demonstrated that DOPA promotes the proliferation of neural stem cells by affecting actin dynamics, suggesting its potential in regenerative medicine applications.

-

Hypoxia-Inducible Factor Modulation :

- In experiments involving vector-transfected cells, DOPA was shown to reduce HIF-1α levels, indicating its role in cellular responses to hypoxic conditions.

- Interaction with Diacylglycerol Kinase :

Pharmacokinetics and Stability

As a lipophilic compound, DOPA exhibits good cell permeability. Its stability is crucial for long-term studies; it remains stable when stored at -20°C, allowing for extended experimental use without significant degradation.

Propiedades

Número CAS |

178603-80-0 |

|---|---|

Fórmula molecular |

C19H37NaO8P |

Peso molecular |

447.5 g/mol |

Nombre IUPAC |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate |

InChI |

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/t17-;/m1./s1 |

Clave InChI |

FQKNAYKKMRBSEI-UNTBIKODSA-N |

SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |

SMILES isomérico |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |

SMILES canónico |

CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |

Key on ui other cas no. |

178603-80-0 |

Sinónimos |

(R)-Octanoic Acid 1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester Sodium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.